molecular formula C14H13NO3S2 B15238250 4-((4-Methoxyphenyl)imino)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide

4-((4-Methoxyphenyl)imino)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide

Cat. No.: B15238250
M. Wt: 307.4 g/mol
InChI Key: YWBSBXLGPIAKJN-UHFFFAOYSA-N
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Description

(4Z)-4-[(4-methoxyphenyl)imino]-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione is a complex organic compound characterized by its unique structure, which includes a thieno[2,3-b]thiopyran core and a methoxyphenyl imino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4Z)-4-[(4-methoxyphenyl)imino]-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyaniline with a suitable thieno[2,3-b]thiopyran derivative under acidic or basic conditions to form the imino linkage. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dichloromethane to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the desired product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thieno[2,3-b]thiopyran ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the thieno[2,3-b]thiopyran core.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide can be used.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.

Biology: In biological research, it may be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial or anticancer properties.

Medicine: The compound could be explored for its therapeutic potential, particularly in drug discovery programs targeting specific enzymes or receptors.

Industry: In the industrial sector, it might be used in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism by which (4Z)-4-[(4-methoxyphenyl)imino]-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione exerts its effects depends on its interaction with molecular targets. For instance, if it acts as an enzyme inhibitor, it would bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The specific pathways involved would depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Uniqueness: (4Z)-4-[(4-methoxyphenyl)imino]-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione is unique due to its combination of a thieno[2,3-b]thiopyran core and a methoxyphenyl imino group, which imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C14H13NO3S2

Molecular Weight

307.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-1,1-dioxo-2,3-dihydrothieno[2,3-b]thiopyran-4-imine

InChI

InChI=1S/C14H13NO3S2/c1-18-11-4-2-10(3-5-11)15-13-6-8-19-14-12(13)7-9-20(14,16)17/h2-6,8H,7,9H2,1H3

InChI Key

YWBSBXLGPIAKJN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=C2C=CSC3=C2CCS3(=O)=O

Origin of Product

United States

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